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Abstract

This technical guide provides a comprehensive analysis of 2-Ethyl-1,3-oxazole-4-carboxylic
acid (CAS No: 75395-42-5), a heterocyclic building block of increasing importance in medicinal
chemistry and materials science. We delve into its core physicochemical properties, centered
on its precise molecular weight, and extend the discussion to its synthesis, analytical
characterization, and applications. The document is structured to provide not just data, but also
expert insights into the causality behind experimental choices and analytical interpretations,
ensuring a trustworthy and authoritative resource for professionals in the field.

Core Molecular Profile and Physicochemical
Properties

2-Ethyl-1,3-oxazole-4-carboxylic acid is a substituted oxazole, a class of five-membered
aromatic heterocycles containing one oxygen and one nitrogen atom. Its structure, featuring
both a carboxylic acid and an ethyl group, makes it a versatile intermediate for further chemical
modification. The fundamental starting point for any quantitative work, from reaction
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stoichiometry to analytical quantification, is an accurate understanding of its molecular weight

and associated properties.

The molecular formula for this compound is CeH7NOs[1][2][3]. Based on the atomic weights of

its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u,

Oxygen: ~15.999 u), the molecular weight is calculated. This value is critical for preparing

solutions of known molarity and for ensuring precise molar ratios in synthetic protocols.

Table 1: Core Physicochemical and Identification Data

Parameter Value Source(s)
Molecular Weight 141.12 g/mol [11[2]
Monoisotopic Mass 141.04259 Da [4]
Molecular Formula CeH7NO3 [1][2][3]
CAS Number 75395-42-5 [1]

2-ethyl-1,3-oxazole-4-

IUPAC Name ] ]
carboxylic acid

[3]

SMILES CCC1=NC(=CO1)C(=0)O

[2]14]

| INChl Key | OFMZDYDHETWLMA-UHFFFAOYSA-N |[2][4] |

The monoisotopic mass is particularly crucial for high-resolution mass spectrometry (HRMS),

allowing for unambiguous formula determination in complex matrices.[4]

Molecular Weight Formula CAS No.
141.12 g/mol CeH7NOs 75395-42-5
Chernical Strufcture

Click to download full resolution via product page

Caption: Core identification data for 2-Ethyl-1,3-oxazole-4-carboxylic acid.
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Synthesis and Mechanistic Considerations

The synthesis of substituted oxazoles is a well-established field in organic chemistry. While
specific literature for the direct synthesis of 2-Ethyl-1,3-oxazole-4-carboxylic acid is not
abundant, its structure lends itself to established synthetic strategies, most notably variations of
the Robinson-Gabriel synthesis or modern adaptations involving carboxylic acid activation.

A plausible and efficient route involves the reaction of a carboxylic acid with an isocyanoacetate
derivative.[5][6] This approach is favored for its operational simplicity and tolerance of various
functional groups.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from readily available
precursors. A key strategy involves the activation of a carboxylic acid, which then reacts with an
isocyanide in a cyclization reaction.[5]

Step 1: Activation of Propanoic Acid. Propanoic acid (the precursor to the 2-ethyl group) is
activated. Modern methods utilize reagents like a stable triflylpyridinium salt (DMAP-Tf) to form
a highly reactive acylpyridinium salt intermediate.[5] This in-situ activation is superior to
traditional methods that require the synthesis of harsh acid chlorides, as it proceeds under
milder conditions.

Step 2: Cycloaddition with an Isocyanide. The activated acylpyridinium salt reacts with a
suitable isocyanide, such as ethyl isocyanoacetate. This step involves a nucleophilic attack
followed by cyclization and dehydration to form the stable aromatic oxazole ring.

Step 3: Hydrolysis. The resulting ester (ethyl 2-ethyl-1,3-oxazole-4-carboxylate) is then
hydrolyzed, typically under basic conditions (e.g., using LiOH or NaOH) followed by acidic
workup, to yield the final carboxylic acid product.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1359044?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.joc.4c03166
https://pmc.ncbi.nlm.nih.gov/articles/PMC11915381/
https://pubs.acs.org/doi/10.1021/acs.joc.4c03166
https://pubs.acs.org/doi/10.1021/acs.joc.4c03166
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Propanoic Acid +
Ethyl Isocyanoacetate

:

Step 1: Carboxylic Acid Activation
(e.g., DMAP-Tf, DCM)

i

Step 2: Cyclization &
Dehydration

i

Intermediate:
Ethyl 2-ethyl-1,3-0xazole-4-carboxylate

:

Step 3: Saponification
(e.g., LIOH, H20/THF)

Final Product:

2-Ethyl-1,3-oxazole-4-carboxylic acid

Click to download full resolution via product page
Caption: Proposed workflow for the synthesis of 2-Ethyl-1,3-oxazole-4-carboxylic acid.

This synthetic rationale is chosen for its efficiency and scalability, demonstrating its practical
utility in pharmaceutical and research applications.[6]

Analytical Characterization Protocol

Verifying the identity, purity, and structure of the synthesized compound is a non-negotiable
step. A multi-pronged analytical approach is required.

Mass Spectrometry (MS)
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e Objective: Confirm molecular weight and elemental composition.

» Methodology: High-Resolution Mass Spectrometry (HRMS) using electrospray ionization
(ESI) is the gold standard. The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) and infused into the mass spectrometer.

» Expected Results:
o In positive ion mode ([M+H]*), a peak should be observed at m/z 142.0499.
o In negative ion mode ([M-H]™), a peak should be observed at m/z 140.0353.[4]

o The high-resolution data allows for the confirmation of the elemental formula CeH7NOs,
distinguishing it from any potential isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

» Objective: Elucidate the precise molecular structure and confirm the connectivity of atoms.

o Methodology: *H NMR and 3C NMR spectra are acquired in a deuterated solvent such as
DMSO-ds or CDCls.

o Expected *H NMR Signals:
o Abroad singlet at d > 10 ppm, corresponding to the carboxylic acid proton.
o Asinglet around 6 8.0-8.5 ppm for the proton at the C5 position of the oxazole ring.

o A quartet around & 2.8-3.0 ppm (2H) and a triplet around 6 1.3-1.4 ppm (3H),
characteristic of the ethyl group (-CH2CHs).

o Expected 13C NMR Signals:

o Signals for the two carbonyl carbons (one from the carboxylic acid, one from the oxazole
ring) in the & 160-175 ppm region.

o Aromatic carbons from the oxazole ring.

o Aliphatic carbons from the ethyl group.
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o While specific data for this exact molecule is sparse, analysis of similar structures
suggests these chemical shift ranges.[7]

Infrared (IR) Spectroscopy

» Objective: Identify key functional groups.

o Methodology: The spectrum is typically acquired using an ATR (Attenuated Total
Reflectance) accessory.

» Expected Absorption Bands:

o Avery broad absorption band from ~2500-3300 cm~* characteristic of the O-H stretch of
the carboxylic acid.

o A strong, sharp absorption band around 1700-1725 cm~? for the C=0 stretch of the
carboxylic acid.

o Absorptions in the 1500-1650 cm~? region corresponding to the C=N and C=C stretching
vibrations of the oxazole ring.

Applications in Research and Drug Development

The oxazole motif is a privileged structure in medicinal chemistry, appearing in numerous
natural products and FDA-approved drugs.[6] Its value stems from its ability to act as a stable,
aromatic scaffold that can engage in hydrogen bonding and other non-covalent interactions
with biological targets.

» Scaffold for Bioactive Molecules: 2-Ethyl-1,3-oxazole-4-carboxylic acid serves as a
versatile starting material. The carboxylic acid group is a key handle for derivatization,
allowing for the facile formation of amides, esters, and other functional groups. This enables
the rapid generation of compound libraries for screening against various therapeutic targets.

[8]

o Fragment-Based Drug Discovery (FBDD): With a low molecular weight of 141.12 g/mol , this
compound is an ideal candidate for FBDD campaigns. Its defined vector for growth (the
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carboxylic acid) allows medicinal chemists to elaborate the fragment into more potent, lead-
like molecules.

o Heterocyclic Chemistry Research: As a substituted oxazole, it is a valuable reagent for
exploring new chemical reactions and methodologies for the synthesis of complex
heterocyclic systems.[9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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